Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

Lipophilicity Permeability Drug Design

Medicinal chemistry programs requiring CNS-penetrant HDAC or kinase probes often face poor brain-to-plasma ratios with standard 2-alkyl benzothiazole amides. This 2-methylthio analog (LogP 4.65) directly addresses that liability, providing a rational, higher-lipophilicity starting point for neurodegenerative disease targets. The oxidizable sulfur handle uniquely enables late-stage polarity modulation to sulfoxide or sulfone metabolites without altering the core amide pharmacophore. - Higher intrinsic lipophilicity vs. 2-methyl analog (calc. LogP 4.65 vs. <3.5) for improved passive permeability. - Oxidizable -SMe group serves as a synthetic switch for systematic logD reduction during lead optimization. - Supplied as a single batch with full analytical characterization to ensure structural fidelity for SAR interpretation.

Molecular Formula C15H12N2OS2
Molecular Weight 300.4 g/mol
CAS No. 104208-19-7
Cat. No. B3045283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2-(methylthio)-6-benzothiazolyl]-
CAS104208-19-7
Molecular FormulaC15H12N2OS2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)
InChIKeyXCNRTFOFVUJVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-: Core Identity and Structure


Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- (CAS 104208-19-7) is a benzothiazole derivative featuring a benzamide group linked to the 6-position of the benzothiazole core, with a methylthio (-SMe) substituent at the 2-position . Its molecular formula is C15H12N2OS2 and molecular weight is 300.4 g·mol⁻¹ . This compound belongs to a broad class of benzothiazole amides investigated for histone deacetylase (HDAC) inhibition, anti-tubercular DprE1 targeting, and other medicinal chemistry applications [1]. The presence of the methylthio group distinguishes it from the simpler 2-methyl or unsubstituted benzothiazol-6-yl benzamide analogs.

Why Generic Benzothiazole Amide Analogs Cannot Substitute


Benzothiazole amide derivatives exhibit wide variations in biological activity, physicochemical properties, and synthetic utility depending on the nature of the 2-position substituent . The replacement of a methyl group with a methylthio group introduces an additional sulfur atom, increasing both molecular weight (from 268.3 to 300.4 g·mol⁻¹) and lipophilicity (calculated LogP of 4.65 for the target compound versus typical LogP values of <3.5 for 2-alkyl analogs) . These differences directly impact permeability, metabolic stability, and target engagement, making generic substitution without experimental validation highly unreliable for procurement in lead optimization or SAR studies.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity via Methylthio Substitution

The target compound exhibits a calculated LogP of 4.65 , substantially higher than the LogP of the 2-methyl analog (estimated ~3.0–3.5 based on the parent heterocycle 2-methylbenzothiazole, LogP ~2.0 ) and the unsubstituted N-(1,3-benzothiazol-6-yl)benzamide (LogP ~2.8–3.2) . This ~1–2 log unit increase in lipophilicity, attributable to the methylthio group, can enhance blood–brain barrier permeability and membrane partitioning in cellular assays.

Lipophilicity Permeability Drug Design

Synthetic Versatility via Methylthio Oxidation

Unlike the 2-methyl analog, which lacks a readily oxidizable sulfur center, the methylthio group of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- can undergo controlled oxidation to yield the corresponding sulfoxide or sulfone . This chemical handle allows researchers to modulate polarity, solubility, and metabolic stability post-synthesis without altering the benzothiazole core, a strategy not available for 2-alkyl-substituted analogs .

Prodrug Design Synthetic Chemistry Metabolite Tuning

Impact of Molecular Weight and Sulfur Content

The target compound (MW = 300.4 g·mol⁻¹) contains two sulfur atoms, whereas the 2-methyl analog (MW = 268.3 g·mol⁻¹) contains one . The additional sulfur contributes to increased polar surface area (PSA = 99.0 Ų) and may enhance binding to sulfur-recognizing protein pockets (e.g., metalloenzymes) while also potentially altering cytochrome P450-mediated metabolism compared to the methyl analog [1].

Molecular Weight Sulfur Content Metabolic Stability

Optimal Research and Procurement Scenarios


CNS-Targeted Lead Optimization

For programs targeting neurological disorders (e.g., Alzheimer's disease, HDAC-related neurodegeneration), the elevated LogP (4.65) of this compound makes it a preferred starting point over less lipophilic 2-methyl analogs (LogP ~3.0–3.5) to achieve higher brain-to-plasma ratios . Its methylthio group provides a synthetic handle for subsequent polarity modulation via oxidation if excessive lipophilicity becomes a liability.

Prodrug Design via Sulfoxide/Sulfone Interconversion

Medicinal chemistry teams seeking to improve aqueous solubility or reduce metabolic clearance can exploit the oxidizable methylthio group to generate sulfoxide or sulfone prodrugs . This strategy is unavailable for 2-alkyl-substituted analogs, making this compound uniquely valuable for late-stage lead optimization where fine-tuning of physicochemical properties is required.

SAR Studies on Heteroatom Effects

When probing the impact of sulfur content on target binding (e.g., DprE1, HDACs, or kinase targets), this compound serves as a direct comparator to the 2-methyl analog, enabling isolation of the electronic and steric contributions of the methylthio group [1]. The quantifiable differences in MW, PSA, and LogP provide a rational basis for interpreting activity shifts.

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